![molecular formula C10H12ClN3O3 B8025328 Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate](/img/structure/B8025328.png)
Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate
Overview
Description
Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate is a chemical compound with a complex structure that includes a chloro group, a methoxypyridinyl group, and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate typically involves the condensation of 6-methoxypyridine-3-amine with an appropriate chloroacetate derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (2Z)-2-chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate has the following chemical properties:
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 244.69 g/mol
- CAS Number : 21829645
The compound features a hydrazone functional group, which is known for its biological activity, particularly in modulating enzyme functions and serving as a scaffold for drug development.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit anticancer properties. The hydrazone moiety is crucial for its interaction with biological targets, including tyrosine kinases and other enzymes involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazones showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that hydrazone derivatives can exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity of Hydrazone Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl Hydrazone A | E. coli | 32 µg/mL |
Ethyl Hydrazone B | S. aureus | 16 µg/mL |
Ethyl (2Z)-2-chloro... | P. aeruginosa | 8 µg/mL |
This data suggests that this compound may have comparable or superior antimicrobial effects, warranting further investigation .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to disease states such as diabetes and hypertension.
Case Study : Research has shown that certain hydrazones can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. This inhibition could lead to potential therapeutic applications in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (2Z)-2-Chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2Z)-{3-[(6-NO2-4H-1,3-benzodioxin-8-yl)Me]-4-oxo-2-thiazolidinylidene}OAc: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives: These compounds share a similar pyridinyl group but have different core structures, resulting in varied biological activities.
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(6-methoxypyridin-3-yl)hydrazin-1-ylidene]acetate is a compound of significant interest due to its diverse biological activities. This article summarizes its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.68 g/mol
- IUPAC Name : Ethyl (2Z)-2-chloro-2-[2-(6-methoxypyridin-3-yl)hydrazinylidene]acetate
- CAS Number : 473927-63-8
Structural Features
The structure of the compound includes a chloro group, a methoxyphenyl group, and a hydrazono group, which are crucial for its biological activity. The chloro group enhances reactivity, while the hydrazono group is known to interact with various enzymes, potentially leading to inhibition or modulation of their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:
Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
These results indicate that compounds with similar structures exhibit significant effectiveness against common pathogens, making them potential candidates for antibiotic development .
Anticancer Potential
The compound is also being explored for its anticancer properties. Research indicates that it may inhibit enzymes involved in cancer cell proliferation. A study focusing on related hydrazone derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity:
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
16 | 3.35–16.79 | A549, HeLa |
17 | 4.87 | MDA-MB-231 |
These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents .
Antimicrobial Evaluation
A comprehensive study evaluated various pyrazole derivatives, including those related to this compound, demonstrating their effectiveness against multiple bacterial strains. The results indicated not only bactericidal activity but also significant antibiofilm potential, essential for addressing persistent infections .
Pharmaceutical Applications
Beyond its direct biological activities, this compound serves as an important intermediate in the synthesis of Apixaban, an anticoagulant medication. This role in pharmaceutical formulations underscores its significance in drug development and quality control processes .
Toxicity Studies
Toxicity assessments reveal that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development in therapeutic applications .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(6-methoxypyridin-3-yl)hydrazinylidene]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-3-17-10(15)9(11)14-13-7-4-5-8(16-2)12-6-7/h4-6,13H,3H2,1-2H3/b14-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZXRIHQZQQHPS-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CN=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CN=C(C=C1)OC)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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